CID 12067196
Description
Based on general guidelines for chemical characterization (), its analysis would typically include:
- Structural features: Functional groups, aromaticity, and stereochemistry.
- Physicochemical properties: Molecular weight, solubility (e.g., logP), polarity (TPSA), and bioavailability scores.
- Synthesis: Reaction pathways, intermediates, and purification methods (as exemplified in –15).
Due to the absence of direct experimental data for CID 12067196 in the evidence, the following sections will focus on comparative frameworks using structurally analogous compounds and methodological best practices.
Properties
CAS No. |
39765-72-5 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
(4aR,5S,8aR)-3-methyl-8-methylidene-5-propan-2-yl-1,4a,5,6,7,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)13-8-15(16)11(4)7-14(12)13/h7,9,12-14H,3,5-6,8H2,1-2,4H3/t12-,13-,14-/m0/s1 |
InChI Key |
QUTSKAAVYUOEQA-IHRRRGAJSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@H](CCC(=C)[C@@H]2CC1=O)C(C)C |
Canonical SMILES |
CC1=CC2C(CCC(=C)C2CC1=O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
and emphasize structural similarity criteria, including shared functional groups, metabolic pathways, and reaction products. For example:

- Oscillatoxin derivatives (): These compounds (CIDs 101283546, 185389, etc.) share a core macrocyclic lactone structure with methyl and hydroxyl substitutions. A compound like CID 12067196 might exhibit analogous functional groups (e.g., ester or epoxide moieties) or incremental carbon chain variations.
- Indole-carboxylic acid derivatives (): Compounds such as 6-bromo-1H-indole-2-carboxylic acid (CID 252137) highlight the importance of halogen substitutions and aromatic systems in bioactivity.
Table 1: Key Structural and Property Comparisons
*Hypothetical properties inferred from structural analogs.
Methodological Comparisons
Analytical Techniques
Q & A
Q. What frameworks assess the translational potential of this compound in preclinical research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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